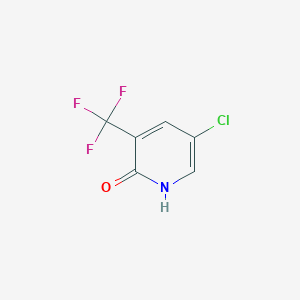

5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDJWTAHGYSQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597174 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-70-7 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-(trifluoromethyl)pyridin-2-ol chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry. This document summarizes available data on its properties, outlines potential synthetic approaches based on related compounds, and discusses its relevance in the context of drug development, particularly as a potential inhibitor of phosphopantetheinyl transferase (PptT).

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in published literature. The following tables summarize the available information from chemical suppliers and computational predictions.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1214342-70-7 | [1][2] |

| Molecular Formula | C₆H₃ClF₃NO | [1][3] |

| Molecular Weight | 197.54 g/mol | [1][3] |

| Physical Form | Liquid (unconfirmed) | [3] |

| Purity | Typically ≥97% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Spectroscopic and Computational Data

| Data Type | Information |

| ¹H NMR | Specific spectral data not available. Predicted shifts would be influenced by the electron-withdrawing trifluoromethyl group and the chloro and hydroxyl substituents on the pyridine ring. |

| ¹³C NMR | Specific spectral data not available. |

| Mass Spectrometry | Specific spectral data not available. The expected molecular ion peak would be at m/z 197.54 (for the most common isotopes). |

| Infrared (IR) Spectroscopy | Specific spectral data not available. Expected characteristic peaks would include O-H stretching for the hydroxyl group and C-F stretching for the trifluoromethyl group. |

| InChI Key | ZHDJWTAHGYSQQV-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Synthetic Pathways

Logical Flow for Potential Synthesis:

Caption: Potential synthetic routes to this compound.

Example Experimental Protocol (Hypothetical, based on related transformations)

Synthesis of a 2-Hydroxypyridine via Diazotization of an Aminopyridine (General Procedure):

-

Dissolution: The starting aminopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the aminopyridine solution while maintaining the low temperature. The reaction is stirred for a specified time to ensure complete formation of the diazonium salt.

-

Hydrolysis: The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Stability

Detailed studies on the chemical reactivity and stability of this compound are not available. However, based on its structure, the following reactivity can be anticipated:

-

Tautomerism: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The position of this equilibrium is influenced by the substituents and the solvent.

-

Acidity: The hydroxyl group is acidic and can be deprotonated with a suitable base.

-

Nucleophilic Substitution: The chloro substituent may be susceptible to nucleophilic aromatic substitution under certain conditions.

-

Stability: The trifluoromethyl group is generally stable to a wide range of reaction conditions. The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Drug Development Potential

Phosphopantetheinyl Transferase (PptT) Inhibition

The trifluoromethylpyridine scaffold is of significant interest in the development of inhibitors for phosphopantetheinyl transferase (PptT). PptT is an essential enzyme in various biosynthetic pathways, including the synthesis of mycolic acids in Mycobacterium tuberculosis. Inhibition of PptT is a validated strategy for the development of new anti-tuberculosis drugs. While specific inhibitory data for this compound against PptT has not been found in the public domain, related compounds have been investigated for this purpose.

Signaling Pathway Context:

Caption: Proposed mechanism of action via PptT inhibition.

Structure-Activity Relationship (SAR) Considerations

The chemical features of this compound are significant for its potential biological activity:

-

Trifluoromethyl Group: This group can enhance metabolic stability and membrane permeability, and its strong electron-withdrawing nature can influence the binding affinity of the molecule to its target.

-

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

-

Hydroxyl Group: This group can participate in hydrogen bonding as both a donor and an acceptor.

-

Chloro Group: The chlorine atom can be involved in halogen bonding and influences the electronic properties of the pyridine ring.

Further research, including in vitro and in vivo biological evaluations, is necessary to determine the specific activity and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis leverages commercially available starting materials and established chemical transformations. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and a summary of expected quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process. The proposed pathway commences with the commercially available 3-(trifluoromethyl)pyridin-2-ol, followed by a selective chlorination at the 5-position. An alternative, though potentially longer, route involves the diazotization of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Figure 1. Proposed synthetic routes to this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key chlorination step. Please note that these are estimated values based on analogous reactions reported in the chemical literature, and actual results may vary.

| Parameter | Expected Value |

| Reactants | |

| 3-(Trifluoromethyl)pyridin-2-ol | 1.0 eq |

| Chlorinating Agent (e.g., NCS) | 1.0 - 1.2 eq |

| Solvent | Acetonitrile or DMF |

| Reaction Conditions | |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2 - 24 hours |

| Outcome | |

| Yield | 70 - 90% |

| Purity | >95% (after purification) |

Experimental Protocols

Synthesis of this compound via Chlorination

This protocol describes the selective chlorination of 3-(trifluoromethyl)pyridin-2-ol.

Materials:

-

3-(Trifluoromethyl)pyridin-2-ol

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of 3-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add the chlorinating agent (e.g., N-Chlorosuccinimide, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If necessary, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions with NCS).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Alternative Synthesis via Diazotization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol outlines the conversion of the corresponding aminopyridine to the target pyridin-2-ol.

Materials:

-

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Beaker

-

Ice bath

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for a specified time (typically 30-60 minutes) to allow for the formation of the diazonium salt.

-

Carefully heat the reaction mixture to induce the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol. The progress of the reaction should be monitored.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the primary proposed synthetic workflow.

Figure 2. Experimental workflow for the synthesis of this compound.

In-depth Technical Guide: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 1214342-70-7)

A comprehensive overview of the available chemical data and the broader context of trifluoromethylpyridines in research and development.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated and trifluoromethyl-substituted pyridin-2-ol derivative. The presence of a trifluoromethyl group, a chlorine atom, and a hydroxyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Trifluoromethylpyridines, as a class of compounds, are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the trifluoromethyl moiety. These properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly impact the biological activity and pharmacokinetic profile of a molecule.

This technical guide provides a summary of the currently available information for this compound (CAS 1214342-70-7) and places it within the broader context of related trifluoromethylpyridine compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1214342-70-7 | [1][2] |

| Molecular Formula | C₆H₃ClF₃NO | [1][2] |

| Molecular Weight | 197.54 g/mol | [1][2] |

| Appearance | White to off-white solid | Data extrapolated from typical appearance of similar compounds |

| Purity | Typically >95% | [2] |

Synthesis and Reactivity

Synthesis of this compound

A plausible synthetic approach could involve the cyclization of a trifluoromethyl-containing precursor, followed by chlorination and hydroxylation of the pyridine ring. The synthesis of related compounds, such as 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, involves the treatment of the corresponding pyridin-2-ol with a chlorinating agent like thionyl chloride.

Reactivity

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols and pyridinols. The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The trifluoromethyl group is generally stable but can influence the reactivity of the pyridine ring through its strong electron-withdrawing nature.

Potential Applications in Drug Discovery and Agrochemicals

While no specific biological activity or applications for this compound have been reported in the scientific literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in numerous bioactive molecules.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key bioisostere for a methyl group and can significantly enhance the pharmacological properties of a compound. Its introduction can lead to:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to oxidative metabolism.

-

Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

Signaling Pathways and Mechanisms of Action of Related Compounds

Trifluoromethylpyridine derivatives have been shown to modulate a variety of biological targets and signaling pathways. For instance, certain substituted pyridines act as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

The general workflow for identifying the mechanism of action of a novel compound like this compound would typically involve a series of in vitro and in vivo studies.

Caption: General experimental workflow for drug discovery.

Experimental Protocols

As there are no specific published studies on this compound, detailed experimental protocols for its synthesis or biological evaluation are not available. Researchers interested in working with this compound would need to develop and optimize their own procedures, likely drawing upon established methods for similar trifluoromethylpyridine derivatives.

Conclusion and Future Directions

This compound represents an intriguing, yet largely unexplored, chemical entity. While its basic physicochemical properties are known due to its commercial availability, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and biological activity. The well-documented importance of the trifluoromethylpyridine scaffold in medicinal chemistry and agrochemicals suggests that this compound could serve as a valuable starting material or intermediate for the development of novel bioactive molecules.

Future research efforts should focus on:

-

Developing and publishing a robust and scalable synthetic route to this compound.

-

Conducting comprehensive screening to identify any potential biological activities.

-

Exploring its utility as a chemical probe or building block in the synthesis of more complex molecules.

The elucidation of its chemical and biological properties will be crucial in unlocking the full potential of this and related compounds for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative. The presence of a trifluoromethyl group is known to enhance metabolic stability and binding affinity in bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₃ClF₃NO | --INVALID-LINK-- |

| Molecular Weight | 197.54 g/mol | --INVALID-LINK-- |

| CAS Number | 1214342-70-7 | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES String | OC1=NC=C(Cl)C=C1C(F)(F)F | --INVALID-LINK-- |

| InChI Key | ZHDJWTAHGYSQQV-UHFFFAOYSA-N | --INVALID-LINK-- |

While specific spectroscopic data for this compound is not publicly available, data for structurally similar compounds can provide insights into expected spectral characteristics. Commercial suppliers may provide detailed analytical data upon request[1].

Table 2: Representative Spectroscopic Data of Structurally Related Trifluoromethylpyridines

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H) | Not Available | Not Available |

| N-(5-Chloro-2-pyridyl)triflimide | 7.42 (d, 1H, J=8.8), 7.90 (dd, 1H, J=8.8, 2.2), 8.58 (d, 1H, J=2.93) | 112.77, 117.06, 121.36, 125.66, 126.18, 135.84, 139.33, 143.82, 149.31 | Not Available |

Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Pyridin-2-ols

Representative Experimental Protocol: Hydrolysis of a 2-Chloropyridine Precursor

This hypothetical protocol is adapted from the synthesis of related hydroxypyridines.

Objective: To synthesize this compound from a suitable 2,5-dichloro-3-(trifluoromethyl)pyridine precursor.

Materials:

-

2,5-dichloro-3-(trifluoromethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Chlorination of a Pyridin-2-ol (Illustrative Precursor Step): A related starting material, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, can be chlorinated to form the corresponding 2-chloro derivative. To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a suitable solvent, add SOCl₂ (2.0 eq) and a catalytic amount of DMF. The reaction mixture is heated at 100°C for several hours. After cooling, the mixture is concentrated and partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over MgSO₄, and concentrated to yield the 2-chloro-5-nitro-3-(trifluoromethyl)pyridine[2].

-

Hydrolysis to the Pyridin-2-ol: The 2-chloropyridine derivative is subjected to hydrolysis to yield the final pyridin-2-ol product. The 2,5-dichloro-3-(trifluoromethyl)pyridine would be dissolved in a suitable solvent and treated with an aqueous base, such as sodium hydroxide. The reaction may require elevated temperatures to proceed. Following the reaction, the mixture would be neutralized with hydrochloric acid and extracted with an organic solvent. The organic extracts would then be washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the broader class of trifluoromethylpyridine derivatives has shown significant potential in medicinal chemistry and agrochemistry.

Kinase Inhibition in Oncology

Derivatives of trifluoromethylpyridine have been investigated as inhibitors of various protein kinases, which play a crucial role in cell signaling and proliferation. Dysregulation of these pathways is a hallmark of cancer. For instance, compounds containing the trifluoromethylpyridine scaffold have been shown to target kinases within the Jak/Stat and PI3K/mTOR signaling pathways, which are central to tumor growth and survival. Inhibition of these pathways can lead to apoptosis of cancer cells and a reduction in tumor progression.

Caption: Generalized PI3K/mTOR signaling pathway and points of inhibition by trifluoromethylpyridines.

Use in Agrochemicals

Trifluoromethylpyridine derivatives have also been developed as plant activators. These compounds can induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense mechanism against a variety of pathogens. The mode of action often involves triggering specific plant signaling pathways that lead to the production of defense-related proteins and metabolites.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and agrochemical development. Its structural features suggest potential for development as a kinase inhibitor or a plant activator. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding based on the properties and activities of structurally related molecules. Further research is warranted to fully elucidate its synthetic pathways and biological mechanisms of action.

References

Spectroscopic Profile of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of directly published experimental data for this specific compound, this document compiles predicted spectroscopic data based on the analysis of closely related analogues and general principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including various substituted trifluoromethylpyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~2-3 | H-4 |

| ~7.0-7.2 | d | ~2-3 | H-6 |

| ~12-14 | br s | - | OH |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~160-162 | s | - | C-2 |

| ~145-147 | q | ~35-40 | C-3 |

| ~140-142 | s | - | C-6 |

| ~125-127 | q | ~270-275 | CF₃ |

| ~120-122 | s | - | C-5 |

| ~115-117 | s | - | C-4 |

Predicted solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Predicted external standard: CFCl₃

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch |

| ~1650 | Strong | C=O stretch (from pyridone tautomer) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching |

| 1350-1100 | Strong | C-F stretching |

| ~850-800 | Medium | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 197/199 | 100/33 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

| 178/180 | Variable | [M-HF]⁺ |

| 168 | Variable | [M-CO]⁺ |

| 128 | Variable | [M-CF₃]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data, based on standard practices for similar compounds.[1][2]

NMR Spectroscopy

NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.[1] The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts for ¹H and ¹³C NMR would be referenced to tetramethylsilane (TMS) at 0.00 ppm.[2] For ¹⁹F NMR, an external standard such as trichlorofluoromethane (CFCl₃) would be used.[1]

IR Spectroscopy

Infrared spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecular ion.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility Profile of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative.[1][2] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents. Understanding the solubility of this compound is a critical first step in a wide range of applications, including formulation development, reaction chemistry, and biological screening. Solubility dictates the choice of solvent for synthesis and purification, impacts bioavailability in pharmaceutical formulations, and is a key parameter in designing solvent-based extraction and chromatography processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Appearance | No data available | [1] |

| Purity | Typically ≥97% | [1] |

Note: This table is populated with data from chemical suppliers and should be confirmed by analytical testing.

Hypothetical Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents has not been found in a comprehensive search of scientific literature. To facilitate and standardize future research, Table 2 provides a structured template for recording and presenting such data. This table can be populated by researchers following the experimental protocol outlined in Section 4.

Table 2: Template for Solubility Data of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dichloromethane | Non-polar | 25 | ||

| Toluene | Non-polar | 25 | ||

| Hexane | Non-polar | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | ||

| 5% Aqueous HCl | Aqueous Acid | 25 | ||

| 5% Aqueous NaOH | Aqueous Base | 25 | ||

| 5% Aqueous NaHCO₃ | Aqueous Base | 25 |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound. This method is based on general principles for determining the solubility of organic compounds.[3][4][5]

4.1. Materials

-

This compound

-

Selected solvents (as per Table 2)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Constant temperature bath or shaker

4.2. Procedure

-

Preparation: Place a known amount (e.g., 25 mg) of this compound into a small test tube.[4]

-

Solvent Addition: Add a small, measured volume (e.g., 0.25 mL) of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[3][4]

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at or above the current concentration.

-

Incremental Solvent Addition: If the solid is not fully dissolved, continue to add small, measured volumes of the solvent (e.g., 0.25 mL increments), vortexing after each addition, until the solid completely dissolves or a total volume of a predetermined limit (e.g., 3 mL) is reached.[4]

-

Equilibration (for precise measurements): For more accurate quantitative data, a saturated solution should be prepared by adding an excess of the solid to the solvent. This mixture should be agitated in a constant temperature bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, the undissolved solid should be separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is then evaporated to dryness, and the mass of the dissolved solid is determined. The solubility can then be calculated in mg/mL.

4.3. Safety Precautions

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

References

An In-depth Technical Guide to the Purity and Characterization of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the heterocyclic compound 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. Given its relevance as a potential building block in medicinal chemistry and drug development, a thorough understanding of its analytical profile is crucial for its effective application. This document outlines the key physicochemical properties, recommended analytical methodologies for purity assessment and structural elucidation, and presents the information in a structured format for ease of reference.

Physicochemical and Purity Data

This compound is a fluorinated pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds. The following table summarizes its key identifying information and typical purity specifications as reported by commercial suppliers.

| Property | Value | Reference |

| CAS Number | 1214342-70-7 | [1] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Typical Purity | ≥97% | |

| Physical Form | Liquid | |

| SMILES | O=C1N=CC(Cl)=CC1C(F)(F)F | [1] |

Analytical Characterization

A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structural integrity. While specific, publicly available spectral data for this exact compound is limited, methodologies can be inferred from the analysis of structurally similar compounds.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reverse-phase HPLC method is generally suitable for this type of compound.

Illustrative HPLC Protocol:

Based on methods for analogous compounds, a suitable HPLC protocol would be as follows:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18) |

| Mobile Phase | A gradient of acetonitrile and water |

| Detection | UV spectrophotometry at a wavelength of approximately 240 nm |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This method is effective for separating the main compound from potential impurities generated during synthesis or degradation. Purity is determined by the area percentage of the main peak relative to the total peak area.

Spectroscopic Analysis for Structural Elucidation

A suite of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information on the number and chemical environment of the hydrogen atoms. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine ring and the hydroxyl proton.

-

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule, including the trifluoromethyl carbon, which would exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds, providing a distinct signal for the trifluoromethyl group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. For this compound, the molecular ion peak [M]+ would be expected at m/z 197.54.

Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretching for the hydroxyl group.

-

C=O stretching for the pyridinone tautomer.

-

C-Cl, C-F, and C-N bond vibrations.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

Caption: Workflow for Synthesis, Purification, and Characterization.

Logical Relationship for Purity and Identity Confirmation

The confirmation of the purity and identity of this compound relies on the convergence of data from multiple analytical techniques. The logical flow for this confirmation is depicted below.

Caption: Logical Flow for Compound Purity and Identity Verification.

Due to the absence of publicly available peer-reviewed literature detailing specific signaling pathways involving this compound, this guide focuses on its chemical characterization. Researchers in drug development are encouraged to perform their own biological assays to determine its mechanism of action and potential therapeutic targets. The robust analytical framework provided here serves as a foundation for ensuring the quality and reliability of the compound used in such studies.

References

Potential Biological Activities of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative. While direct studies on its biological activities are not extensively documented in publicly available literature, the chemical scaffold, featuring a trifluoromethyl group and a chlorine atom on a pyridinol ring, is a key pharmacophore in numerous biologically active compounds. This technical guide consolidates information on the demonstrated activities of structurally similar analogs to infer the potential biological and pharmacological profile of this compound. The primary anticipated activities for this class of compounds include pesticidal (insecticidal, herbicidal, and fungicidal) and potential therapeutic applications as enzyme inhibitors. This document outlines potential activities, relevant experimental protocols for their investigation, and key signaling pathways that may be modulated.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Similarly, chlorine substitution can influence the electronic properties and reactivity of the molecule. The combination of these structural features in this compound suggests a high potential for biological activity. This guide explores these potential activities by examining the established profiles of analogous compounds.

Potential Biological Activities

Based on the activities of structurally related trifluoromethylpyridine derivatives, the potential biological activities of this compound can be categorized as follows:

Agrochemical Activities

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry.[2][3]

-

Insecticidal Activity: Numerous trifluoromethylpyridine derivatives containing an oxadiazole moiety have demonstrated significant insecticidal activity against pests like Mythimna separata and Plutella xylostella.[4][5] Some compounds exhibited 100% insecticidal activity at a concentration of 500 mg/L.[5] The mechanism of action for many pyridine-based insecticides involves the disruption of the central nervous system of insects.

-

Herbicidal Activity: The trifluoromethylpyridine scaffold is a key component of several commercial herbicides.[2][3] For instance, Fluazifop-butyl and Haloxyfop-methyl, which contain this moiety, act as acetyl-CoA carboxylase (ACCase) inhibitors, crucial for lipid biosynthesis in grasses.[2][6]

-

Antifungal Activity: Trifluoromethylpyrimidine derivatives, structurally similar to pyridines, have shown potent antifungal activity against a range of plant pathogens.[7][8] For example, certain derivatives exhibited strong inhibition of Botrytis cinerea.[8] The proposed mechanisms often involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.

-

Antibacterial Activity: Several trifluoromethylpyridine derivatives have been synthesized and evaluated for their antibacterial properties against plant pathogens like Xanthomonas oryzae pv. oryzae.[9][10]

Potential Therapeutic Activities

The pyridinone scaffold is also a recognized pharmacophore in medicinal chemistry.[11]

-

Enzyme Inhibition:

-

Kinase Inhibition: Pyridinone-containing compounds have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[11]

-

Cholinesterase Inhibition: Some pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, suggesting potential applications in neurodegenerative diseases.[12]

-

Other Enzymes: Pyridine derivatives have been screened for inhibitory activity against a range of other enzymes, including those involved in hydrogen sulfide synthesis.[13]

-

-

Anticancer Activity: The inhibition of protein kinases and other cellular targets by pyridine derivatives suggests their potential as anticancer agents. Some novel trifluoromethyl pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[7][14]

-

Antimicrobial Activity (Human Health): Fluorinated pyridine nucleosides have shown promising antibacterial activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli.[15][16]

Quantitative Data from Analogous Compounds

The following tables summarize the biological activities of various trifluoromethylpyridine and pyridinol analogs. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Insecticidal Activity of Trifluoromethylpyridine Derivatives

| Compound Class | Target Pest | Activity Metric | Value (mg/L) | Reference |

| 1,3,4-Oxadiazole derivatives | Mythimna separata | LC50 | 30.8 - 38.5 | [4] |

| 1,3,4-Oxadiazole derivatives | Plutella xylostella | % mortality @ 250 mg/L | >80% | [4] |

| Amide derivatives | Plutella xylostella | % mortality @ 500 mg/L | 70 - 75% | [17] |

Table 2: Antibacterial and Antifungal Activity of Trifluoromethylpyridine/Pyrimidine Derivatives

| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyridine Nucleosides | Staphylococcus aureus | MIC | 1.3 - 4.9 | [15] |

| 1,3,4-Oxadiazole derivatives | Ralstonia solanacearum | EC50 | 26.2 | [10] |

| 1,3,4-Oxadiazole derivatives | Xanthomonas axonopodis pv. citri | EC50 | 10.11 | [10] |

| Amide derivatives | Botrytis cinerea | % inhibition @ 50 µg/mL | up to 100% | [7] |

Table 3: Enzyme Inhibition by Pyridine Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value (nM) | Reference |

| Pyridine derivative | Kv11.1 | Ki | 86 | [18] |

| Pyridine derivative | Cyclooxygenase-2 (COX-2) | Ki | 69 | [18] |

Experimental Protocols

Detailed methodologies are crucial for assessing the potential biological activities of this compound. Below are representative protocols for key assays.

Antifungal Activity: Mycelial Growth Inhibition Assay

This method is commonly used to evaluate the in vitro efficacy of compounds against phytopathogenic fungi.

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

-

Compound Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period determined by the growth rate of the fungus.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group and T is the average diameter of the mycelial colony in the treatment group.

Insecticidal Activity: Leaf-Dip Bioassay

This assay is suitable for evaluating the efficacy of compounds against leaf-eating insects.

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) into the test solutions for a defined period (e.g., 10-30 seconds). Allow the leaves to air dry.

-

Insect Exposure: Place the treated leaves into a Petri dish or other suitable container lined with moist filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

-

Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Enzyme Inhibition Assay: A Generic Kinase Assay

This protocol provides a general framework for assessing the inhibitory potential against a protein kinase.

-

Reagents:

-

Kinase enzyme

-

Substrate (a peptide or protein that is phosphorylated by the kinase)

-

ATP (the phosphate donor)

-

Assay buffer

-

Test compound

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

-

-

Assay Procedure:

-

Add the assay buffer, substrate, and test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding the kinase enzyme and ATP.

-

Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

-

Stop the reaction (e.g., by adding a stop solution).

-

Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Plot the signal as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Potential Signaling Pathways and Mechanisms of Action

The biological effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways.

-

MAPK/ERK Pathway: Mitogen-activated protein kinase (MAPK) pathways are crucial for cell proliferation, differentiation, and survival. Some pyridinone-based kinase inhibitors target components of this pathway, suggesting a potential mechanism for anticancer activity.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is common in cancer. Pyridine-containing molecules have been developed as inhibitors of PI3K and mTOR.[19]

-

G-Protein Coupled Receptor (GPCR) Signaling: Pyridine and pyrimidine derivatives can act as modulators of GPCRs, a large family of cell surface receptors involved in a wide range of physiological processes.[20][21]

Visualizations

The following diagrams illustrate logical workflows and potential mechanisms relevant to the study of this compound.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 9. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 16. scilit.com [scilit.com]

- 17. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology [mdpi.com]

- 20. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Trifluoromethyl Group in Pyridin-2-ol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to the pyridin-2-ol scaffold, a privileged structure in numerous pharmacologically active agents, the CF3 group imparts a unique combination of electronic and steric effects. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in pyridin-2-ol compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. We will explore its influence on key molecular properties, detail relevant experimental protocols, and present quantitative data to facilitate informed decision-making in the design of novel therapeutics.

The Influence of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group to the pyridin-2-ol core instigates significant alterations in the molecule's fundamental physicochemical characteristics, namely its acidity, lipophilicity, and metabolic stability. These changes are pivotal in shaping the compound's interaction with biological systems.

Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a pronounced effect on the acidity of the hydroxyl group in pyridin-2-ol. By withdrawing electron density from the pyridine ring, the CF3 group stabilizes the conjugate base (pyridin-2-olate), thereby increasing the acidity of the parent molecule. This is reflected in a lower pKa value compared to the non-substituted pyridin-2-ol.

For instance, the experimental pKa of pyridin-2-ol is approximately 11.7, whereas the predicted pKa for 5-(trifluoromethyl)pyridin-2-ol is significantly lower at around 9.55.[1] This enhanced acidity can have substantial implications for a compound's solubility, ionization state at physiological pH, and its ability to participate in hydrogen bonding interactions with biological targets.

Lipophilicity (logP/logD)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to increase the lipophilicity of organic molecules. This is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms.

Comparing the parent pyridin-2-ol, which has a calculated logP of approximately -0.6, the introduction of a trifluoromethyl group at the 5-position to give 5-(trifluoromethyl)pyridin-2-ol increases the predicted logP to 0.6.[2] This shift towards higher lipophilicity can enhance membrane permeability and improve oral absorption. However, it is a parameter that must be carefully optimized, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a common metabolic pathway for many drug molecules. The pyridine ring is susceptible to such oxidative metabolism.

Data Summary of Physicochemical Properties

The following table summarizes the available quantitative data for pyridin-2-ol and its trifluoromethylated analog, illustrating the impact of the CF3 group.

| Compound | pKa | logP |

| Pyridin-2-ol | ~11.7 (experimental) | ~-0.6 (calculated)[2] |

| 5-(Trifluoromethyl)pyridin-2-ol | ~9.55 (predicted)[5] | ~0.6 (predicted)[2] |

Note: Experimental values for 5-(trifluoromethyl)pyridin-2-ol are not widely published and the data presented are based on predictions, which are valuable for guiding initial design.

Biological Activity

The alterations in physicochemical properties imparted by the trifluoromethyl group directly translate to changes in the biological activity of pyridin-2-ol compounds. The modified acidity can affect target binding through altered hydrogen bond donor/acceptor capabilities, while changes in lipophilicity influence the compound's ability to reach its site of action.

While specific IC50 or EC50 values for trifluoromethylated pyridin-2-ols are not extensively reported in publicly accessible literature, the broader class of trifluoromethylated pyridines has demonstrated significant activity in various therapeutic areas, including as agrochemicals and pharmaceuticals.[6] For example, trifluoromethylpyrimidine derivatives have been developed as potent EGFR inhibitors for cancer therapy, with some compounds exhibiting IC50 values in the nanomolar range.[7][8] This underscores the potential of the trifluoromethyl group to enhance the potency and efficacy of heterocyclic compounds, a principle that is applicable to the pyridin-2-ol scaffold.

Synthesis of Trifluoromethylated Pyridin-2-ols

The synthesis of trifluoromethylated pyridin-2-ols can be approached in several ways. A common and effective strategy involves the preparation of a trifluoromethylated pyridine precursor, followed by conversion to the pyridin-2-ol. A key intermediate for many such syntheses is 2-chloro-5-(trifluoromethyl)pyridine.[9]

A general synthetic workflow is outlined below:

References

- 1. 3-chloro-5-trifluoromethylpyridin-2-ol [sitem.herts.ac.uk]

- 2. 6-Methyl-5-(trifluoromethyl)pyridin-2-amine - Advanced Biochemicals [advancedbiochemicals.com]

- 3. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trifluoromethylpyridines, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. Due to the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen, these heterocycles are highly deactivated towards electrophilic attack. This guide details the challenges and strategies to achieve electrophilic substitution, including direct substitution under harsh conditions and the activation of the pyridine ring via N-oxide formation. It summarizes known quantitative data on yields and regioselectivity for nitration, halogenation, and sulfonation reactions. Detailed experimental protocols for key transformations are also provided, along with a discussion of the underlying mechanistic principles that govern the reactivity and orientation of substitution.

Introduction

Trifluoromethylpyridines are key structural motifs in a wide range of biologically active molecules. The trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. However, the synthesis and functionalization of these compounds present significant challenges, particularly through electrophilic aromatic substitution. The pyridine nitrogen acts as a powerful electron-withdrawing group, and this effect is compounded by the presence of a strongly deactivating trifluoromethyl substituent. This inherent lack of reactivity necessitates a thorough understanding of the factors governing electrophilic substitution on this ring system to enable the rational design of synthetic routes. This guide aims to provide a detailed technical overview of the current state of knowledge in this field.

Core Principles: Reactivity and Regioselectivity

The electrophilic substitution of trifluoromethylpyridines is governed by the interplay of several electronic and steric factors.

2.1. Deactivating Effects

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the potent electron-withdrawing trifluoromethyl group (-CF₃), which possesses a Hammett constant (σₚ) of 0.54.[1] Consequently, trifluoromethylpyridines are extremely unreactive towards electrophiles, often requiring forcing reaction conditions.

2.2. Directing Effects

The regioselectivity of electrophilic attack is directed by both the pyridine nitrogen and the trifluoromethyl group.

-

Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, creating a pyridinium species. The positive charge on the nitrogen strongly deactivates all positions of the ring, particularly the α (C2, C6) and γ (C4) positions, through both inductive and resonance effects. This directs incoming electrophiles primarily to the β (C3, C5) positions.

-

Trifluoromethyl Group: The -CF₃ group is a meta-directing deactivator in benzene systems due to its strong electron-withdrawing inductive effect. In the context of the pyridine ring, its influence on regioselectivity is superimposed on the directing effect of the nitrogen atom.

The combination of these effects generally leads to substitution at the position meta to the trifluoromethyl group and beta to the pyridine nitrogen, where possible.

2.3. Activation via N-Oxide Formation

A common strategy to overcome the inherent low reactivity of the pyridine ring is the formation of the corresponding N-oxide. The N-oxide group is a powerful activating group that donates electron density to the ring, particularly at the C2, C4, and C6 positions, making electrophilic substitution more facile.[2][3] Subsequent deoxygenation of the N-oxide allows for the synthesis of substituted trifluoromethylpyridines that are not accessible through direct substitution.

Electrophilic Substitution Reactions

3.1. Nitration

Direct nitration of trifluoromethylpyridines is often challenging and may require harsh conditions with low yields. A more effective approach involves the nitration of the corresponding N-oxides.

Table 1: Nitration of Trifluoromethylpyridines and their N-Oxides

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 3-(Trifluoromethyl)pyridine 1-oxide | HNO₃, H₂SO₄ | 4-Nitro-3-(trifluoromethyl)pyridine 1-oxide | - | [4] |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | SOCl₂, DMF, 100 °C | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 86 |

3.1.1. Experimental Protocol: Preparation of 3-(Trifluoromethyl)pyridine 1-oxide

To a solution of 3-(trifluoromethyl)pyridine (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) slowly. Allow the reaction mixture to stir at room temperature for 12 hours. Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate, followed by methanol in DCM) to afford 3-(trifluoromethyl)pyridine 1-oxide.[5]

3.2. Halogenation

Direct halogenation of trifluoromethylpyridines can be achieved, although regioselectivity can be an issue. As with nitration, the use of N-oxides can facilitate the reaction and control the position of substitution.

Table 2: Halogenation of Trifluoromethylpyridines

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 2,3-Dimethylpyridine | DBDMH, Oleum (65%), 105 °C, 2h | 5-Bromo-2,3-dimethylpyridine | - | [6] |

3.2.1. Experimental Protocol: General Procedure for Bromination of Pyridine Derivatives

To a stirred solution of the pyridine derivative (1.0 equiv.) in oleum (65%) at 10 °C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv.). Heat the reaction mixture at 105 °C for 2 hours. After cooling to room temperature, pour the mixture onto ice and adjust the pH to 12 with aqueous sodium hydroxide solution. Extract the product with an organic solvent.[6]

3.3. Sulfonation

Sulfonation of pyridine derivatives typically requires harsh conditions, such as treatment with oleum (fuming sulfuric acid). The reaction is generally directed to the 3-position.

Table 3: Sulfonation of Pyridine-N-Oxide

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Pyridine-N-oxide | Fuming H₂SO₄, HgSO₄ | 3-Sulfonic acid derivative (major), 2- and 4-isomers (minor) | - | [7] |

3.4. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its deactivated derivatives. The pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring to an even greater extent and preventing the reaction.[8][9][10][11] There are no reliable reports of successful Friedel-Crafts reactions on trifluoromethylpyridines.

Logical Relationships and Experimental Workflows

The decision-making process for attempting an electrophilic substitution on a trifluoromethylpyridine can be visualized as a workflow. The primary consideration is the inherent reactivity of the substrate.

Caption: Workflow for electrophilic substitution on trifluoromethylpyridines.

This diagram illustrates that direct substitution often leads to low yields or requires harsh conditions. The more viable pathway involves the formation of the N-oxide to activate the ring, followed by electrophilic substitution and subsequent deoxygenation to obtain the desired product.

The factors influencing the regioselectivity of these reactions are summarized in the following diagram:

Caption: Factors influencing regioselectivity in trifluoromethylpyridines.

Conclusion

The electrophilic substitution of trifluoromethylpyridines is a challenging but important transformation for the synthesis of valuable molecules in the pharmaceutical and agrochemical sectors. The strong deactivating effects of the pyridine nitrogen and the trifluoromethyl group necessitate either harsh reaction conditions for direct substitution or a multi-step approach involving activation via N-oxide formation. While quantitative data for these reactions are still somewhat limited in the literature, this guide provides a summary of the known methodologies and guiding principles. Further research into novel catalytic systems and reaction conditions is warranted to develop more efficient and selective methods for the functionalization of this important class of heterocycles.

References

- 1. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. youtube.com [youtube.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to Nucleophilic Substitution on the Pyridine Ring of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the C5 position of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This pyridinol derivative is a valuable building block in medicinal chemistry and agrochemistry, owing to the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the chloro substituent. This document details plausible synthetic routes for the derivatization of this core structure through amination, etherification, and thioetherification, supported by experimental protocols adapted from related literature.

Introduction to Nucleophilic Aromatic Substitution on Pyridines

Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic rings, such as pyridines.[1] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.[2][3] The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group at the C3 position and the chloro group at the C5 position in the title compound.

The general mechanism for nucleophilic aromatic substitution on the pyridine ring is depicted below.

Note: The DOT script above is a template. Actual image rendering would require replacing placeholder image URLs with actual chemical structure images.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Substitution Reactions at the C5 Position

The chlorine atom at the C5 position of this compound is susceptible to displacement by various nucleophiles. This section outlines the synthetic strategies for introducing amine, ether, and thioether functionalities at this position.

Amination

The introduction of an amino group at the C5 position can be achieved by reacting this compound with ammonia or primary/secondary amines. High temperatures and pressures are often required to facilitate this transformation, particularly with less reactive amines. A plausible reaction protocol is adapted from the amination of the related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]

Table 1: Reaction Conditions for Amination

| Parameter | Value | Reference |

| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [4] |

| Nucleophile | Liquid Ammonia | [4] |

| Solvent | Methanol | [4] |

| Temperature | 125-135 °C | [4] |

| Pressure | 2.0-3.5 MPa | [4] |

| Reaction Time | 8-15 hours | [4] |

| Yield | >90% | [4] |

Experimental Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)pyridin-2-ol

-

In a high-pressure autoclave, combine this compound (1.0 eq) and a suitable organic solvent such as methanol.

-

Cool the autoclave and introduce liquid ammonia (10-18 eq).

-

Seal the autoclave and heat the reaction mixture to 125-135 °C. The internal pressure will rise to approximately 2.0-3.5 MPa.

-

Maintain the reaction at this temperature for 8-15 hours, with continuous stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by washing with water, followed by centrifugation and drying, or by column chromatography.

Etherification (O-Arylation/Alkylation)

The synthesis of 5-alkoxy or 5-aryloxy derivatives can be accomplished via a Williamson-type ether synthesis.[5][6] This involves the reaction of the pyridinol with an alcohol or phenol in the presence of a base to generate the corresponding alkoxide or phenoxide, which then displaces the chloride.

Table 2: General Conditions for Williamson Ether Synthesis

| Parameter | Value | Reference |

| Starting Material | Halo-(trifluoromethyl)pyridine | [7] |

| Nucleophile | Sodium salt of hydroxy compound | [7] |

| Solvent | Alcohol corresponding to the ether, or THF | [7] |

| Temperature | 60-120 °C | [7] |

| Reaction Time | 0.5-15 hours | [7] |

| Yield | Not specified | [7] |

Experimental Protocol: Synthesis of 5-Alkoxy-3-(trifluoromethyl)pyridin-2-ol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF or the alcohol itself).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to generate the alkoxide.

-

To this solution, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux (60-120 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Thioetherification (S-Arylation/Alkylation)

The introduction of a thioether linkage at the C5 position can be achieved by reacting this compound with a thiol in the presence of a base. Similar to etherification, this reaction proceeds via an SNAr mechanism.

Table 3: General Conditions for Thioetherification

| Parameter | Value | Reference |

| Starting Material | Halo-(trifluoromethyl)pyridine | [7] |

| Nucleophile | Sodium salt of thiol compound | [7] |

| Solvent | Alcohol or THF | [7] |

| Temperature | 60-120 °C | [7] |

| Reaction Time | 0.5-15 hours | [7] |

| Yield | Not specified | [7] |

Experimental Protocol: Synthesis of 5-(Alkylthio/Arylthio)-3-(trifluoromethyl)pyridin-2-ol

-

In a round-bottom flask, dissolve the desired thiol in an appropriate anhydrous solvent (e.g., DMF or THF).

-

Add a base, such as potassium carbonate or sodium hydride, to generate the thiolate.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to a temperature between 60-120 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The desired product can be purified by flash column chromatography.

Synthetic Workflow and Derivatization

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound.

Caption: Synthetic workflow for the derivatization of this compound.

Conclusion

This technical guide provides a framework for the nucleophilic substitution on this compound. While specific, optimized conditions for this exact substrate require experimental determination, the provided protocols, based on closely related compounds and established synthetic methodologies, offer a robust starting point for researchers in drug discovery and agrochemical development. The versatility of the C5-chloro group allows for the introduction of a diverse range of functionalities, making this pyridine core a valuable scaffold for the synthesis of novel bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 3. 1214342-70-7|this compound|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tautomerism in Substituted Pyridin-2-ol Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction